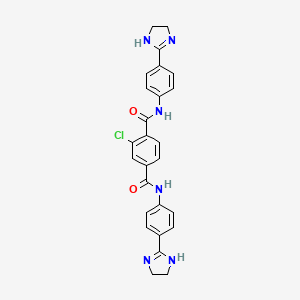
NSC-60339
Descripción general
Descripción
NSC-60339 is a polybasic terephthalic acid derivative that has been studied as a potential cancer chemotherapeutic agent. It is known for its role as an inhibitor of efflux pumps and a substrate of the AcrAB-TolC efflux pump system in bacteria
In Vivo
In vivo experiments are used to study the effects of wander on behavior, physiology, and other aspects of health in living organisms. For example, in one study, mice were used to investigate the effects of wander on spatial memory and learning. The mice were placed in a maze and their movements were tracked to measure their ability to learn and remember the layout of the maze. The results of the study showed that the mice that had been allowed to wander were better able to learn and remember the maze than the mice that had been confined to a single location.
In Vitro
In vitro experiments are used to study the effects of wander on biochemical and physiological processes in cell cultures and other laboratory settings. For example, in one study, cell cultures were used to investigate the effects of wander on the production of certain proteins. The results of the study showed that the cells that had been allowed to wander were able to produce more of the proteins than the cells that had been confined to a single location.
Mecanismo De Acción
NSC-60339 exerts its effects by acting as a molecular wedge within a cleft between the lipoyl and αβ barrel domains of the AcrA protein. This action reduces the structural dynamics of AcrA across all four domains, thereby inhibiting the conformational transmission of drug-evoked signals from AcrB to TolC. This inhibition disrupts the efflux pump function, leading to increased intracellular concentrations of antibiotics and other substrates .
Similar Compounds:
NSC-227186: Another efflux pump inhibitor with similar binding properties to AcrA.
NSC-33353:
Uniqueness of this compound: this compound is unique due to its specific interaction with the AcrA protein, acting as a molecular wedge and reducing its structural dynamics. This unique mechanism of action makes it a valuable tool in studying efflux pump inhibition and developing new antimicrobial agents .
Actividad Biológica
Wander has been shown to have a variety of biological activities, including the regulation of stress and anxiety, the modulation of learning and memory, the promotion of creativity, and the stimulation of social interaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of wander vary depending on the type of research being conducted. In general, however, wander has been shown to affect a variety of biochemical and physiological processes, including the production of certain hormones and neurotransmitters, the regulation of metabolism, the modulation of gene expression, and the stimulation of immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using laboratory experiments to study the effects of wander include the ability to control the environment, the ability to measure precise changes in biochemical and physiological processes, and the ability to replicate the experiments in order to confirm the results. The limitations of using laboratory experiments to study the effects of wander include the lack of a real-world environment, the potential for the results to be affected by the experimenter’s bias, and the potential for the results to be affected by the laboratory conditions.
Direcciones Futuras
For research on wander include further investigation into the mechanisms of action, the study of the effects of wander on different populations, the study of the effects of wander on different types of behavior, and the exploration of the potential therapeutic applications of wander. Additionally, further research could be conducted to explore the effects of wander on the brain’s reward system, the effects of wander on the immune system, and the effects of wander on other aspects of health, such as mood and sleep. Finally, further research could be conducted to investigate the potential long-term effects of wander on health and well-being.
Aplicaciones Científicas De Investigación
NSC-60339 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study efflux pump inhibition and its effects on bacterial resistance.
Biology: The compound is studied for its interactions with bacterial efflux pumps and its potential to enhance the efficacy of antibiotics.
Medicine: this compound is explored as a potential cancer chemotherapeutic agent due to its ability to inhibit efflux pumps, which are often overexpressed in cancer cells.
Análisis Bioquímico
Biochemical Properties
NSC-60339 plays a significant role in biochemical reactions. It interacts with the efflux pump system AcrAB-TolC . This interaction involves the periplasmic adaptor protein, AcrA . This compound acts as a molecular wedge within a cleft between the lipoyl and αβ barrel domains of AcrA .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the efflux pump system AcrAB-TolC . This interaction can diminish the conformational transmission of drug-evoked signals from AcrB to TolC , thereby potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the efflux pump system AcrAB-TolC . It acts as a molecular wedge within a cleft between the lipoyl and αβ barrel domains of AcrA . This interaction reduces the structural dynamics across all four domains of AcrA , thereby inhibiting the efflux pump and potentially affecting the transport of substrates, including antibiotics .
Temporal Effects in Laboratory Settings
It is known that this compound can inflict long-range stabilization across all four domains of AcrA
Metabolic Pathways
It is known to interact with the efflux pump system AcrAB-TolC
Transport and Distribution
This compound is known to interact with the efflux pump system AcrAB-TolC , which spans the membrane envelope of gram-negative bacteria
Subcellular Localization
Given its interaction with the efflux pump system AcrAB-TolC , it is likely to be found in the periplasmic space where AcrA is located
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC-60339 involves the reaction of terephthalic acid derivatives with specific amines under controlled conditions. The detailed synthetic route includes:
Starting Materials: Terephthalic acid derivatives and amines.
Reaction Conditions: The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reaction under optimized conditions.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: NSC-60339 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products:
Propiedades
IUPAC Name |
2-chloro-1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2/c27-22-15-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)5-10-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQGBYRKCZQJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990240 | |
| Record name | 2-Chloro-N~1~,N~4~-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70-09-7 | |
| Record name | NSC 38280 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wander | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N~1~,N~4~-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',4''-BIS(2-IMIDAZOLIN-2-YL)-2-CHLOROTEREPHTHALANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDG983W63E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is "wandering" in the context of dementia?
A1: While a universally accepted definition remains elusive, wandering is often described as aimless or purposeless movement, frequently observed in individuals with dementia [, , ]. This behavior can manifest as repetitive locomotion within a confined space or venturing outside familiar boundaries [, ].
Q2: Why is understanding wandering important?
A2: Wandering poses significant risks for individuals with dementia, including falls, injuries, elopement, and even death [, ]. It also contributes significantly to caregiver burden and can lead to premature institutionalization [].
Q3: How common is wandering in individuals with dementia?
A3: Studies suggest that wandering affects a substantial proportion of individuals with dementia. Research indicates that up to 60% of people with Alzheimer's disease, a common form of dementia, will engage in wandering behavior []. Furthermore, wandering is not limited to specific stages of cognitive impairment, occurring across a spectrum of severity [].
Q4: What are the potential causes of wandering?
A4: Wandering is a complex behavior with multiple contributing factors. While a direct causal link is often difficult to establish, research suggests the following may play a role:
- Personality: Some studies propose that premorbid personality traits, such as extroversion and agreeableness, might be associated with a higher likelihood of wandering behavior in individuals with dementia [].
- Disrupted Biological Clocks: Changes in sleep-wake cycles and circadian rhythms, commonly observed in dementia, are believed to contribute to increased wandering, particularly during nighttime hours [].
- Unmet Needs: Wandering might be a way for individuals with dementia to communicate unmet needs or express discomfort. For instance, the need for movement, toileting, or a change in environment could trigger wandering episodes [, ].
- Medication Side Effects: Certain medications prescribed for dementia, such as donepezil, have been identified as potential triggers for rhabdomyolysis, a serious condition involving muscle breakdown. While rare, this side effect can occur in individuals predisposed to rhabdomyolysis, particularly those who wander [].
Q5: Can wandering be predicted?
A5: While not always predictable, certain factors have been associated with an increased likelihood of wandering. Studies highlight functional impairment and disruptive behavior problems as strong independent predictors of recent wandering episodes [].
Q6: How is wandering typically managed?
A6: Management strategies for wandering are multifaceted and often tailored to the individual's needs and circumstances:
- Supervised Walking Programs: Structured walking programs, particularly those timed around an individual's peak wandering periods, have shown promise in reducing wandering behavior and its associated risks [].
- Environmental Modifications: Simple alterations to the living environment, such as installing visual barriers or camouflaging exits, can help deter wandering attempts [].
- Assistive Technologies: Technologies like GPS trackers and motion sensors offer a way to monitor individuals prone to wandering, enhancing their safety and providing caregivers with peace of mind [, ].
Q7: What are the future directions in wandering research?
A7: Despite significant progress in recent years, wandering research remains a dynamic field with ongoing exploration. Key areas of focus include:
- Reconceptualizing Wandering: There is a growing call to move beyond viewing wandering solely as a problem behavior []. Researchers are beginning to explore the subjective experiences of individuals with dementia, seeking to understand the meaning and potential benefits of wandering from their perspective [, ].
- Developing Targeted Interventions: Future research aims to develop and evaluate more effective, personalized interventions for managing wandering. This includes exploring innovative technologies, tailored exercise programs, and psychosocial interventions that address the underlying needs and motivations driving the behavior [, ].
- Improving Caregiver Support: Recognizing the significant burden placed on caregivers, research is increasingly focused on developing resources and support systems to assist caregivers in managing wandering behavior, reducing stress, and enhancing quality of life for both themselves and the individuals they care for [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



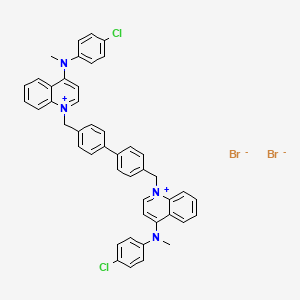


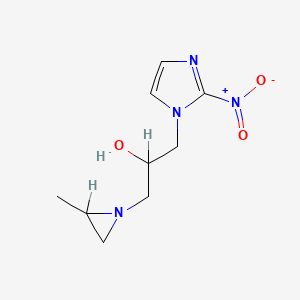
![1-(2-fluorophenyl)-3-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea](/img/structure/B1680153.png)
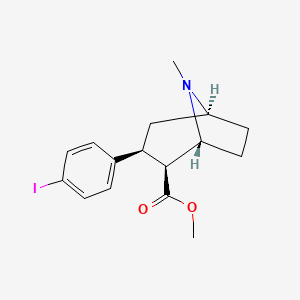

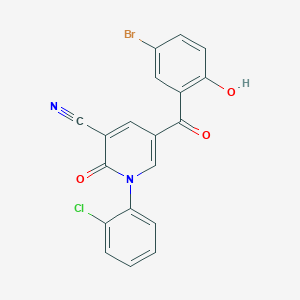
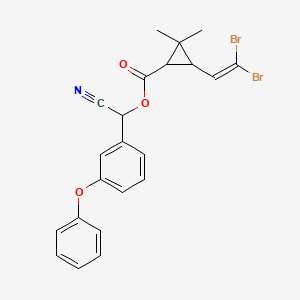
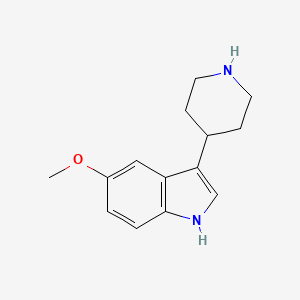


![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-2-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1680168.png)
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680169.png)